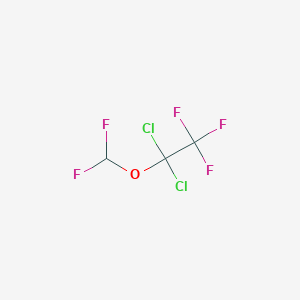
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Übersicht
Beschreibung
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane, also known as HCFC-133a, is a colorless, nonflammable, and non-toxic chlorofluorocarbon (CFC) that has been used in a variety of applications, including industrial, medical, and laboratory experiments. It is a hydrochlorofluorocarbon (HCFC) with the chemical formula C2HClF3OCH3, and is a member of the family of halogenated hydrocarbons. HCFC-133a has an ozone-depleting potential (ODP) of 0.01 and a global warming potential (GWP) of 1430. Due to its low ODP and GWP, it is considered as an environmentally friendly alternative to other CFCs and HCFCs.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1-chloro-2,2-difluoroethylene
Reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane, a waste material from the production of 2,2-dichloro-1,1,1-trifluoroethane, leads to the creation of 1-chloro-2,2-difluoroethylene. This synthesis offers a solution for recycling the waste material and has potential for industrial-scale production (Wang, Yang, & Xiang, 2013).
Creation of Trifluoroethylated Unsymmetrical 1,3-diynes
A copper-mediated reaction involving 1,1-dichloro-2,2,2-trifluoroethane and terminal 1,3-diynes forms trifluoroethylated unsymmetrical 1,3-diynes under mild conditions. This method allows the synthesis of a trifluoroethylated conjugated triyne and further transformation into trifluoroethyl-substituted 1,2,3-triazole and isoxazole (Zheng et al., 2016).
2. Catalytic and Industrial Applications
Catalytic Oxidation using Activated Carbon
Activated carbon catalyzes the oxidation of 1,1-dichloro-2,2,2-trifluoroethane to trifluoroacetyl chloride in a fixed bed reactor, showing high conversion and selectivity, and over 71% yield of trifluoroacetyl chloride (Liu Chun-shan, 2007).
Cleavage of C–Cl Bond via Single Electron Transfer (SET) Process
Using Ni(0) or Cu(0) catalytic systems, the reductive cleavage of the unactivated carbon–chlorine bond of 2-chloro-1,1,1-trifluoroethane via SET process has been accomplished, leading to the formation of 1,1,1-trifluoroethane or 1,1-difluoroethylene (Xiaojun & Qing-Yun, 2012).
3. Polymer and Material Science Applications
Synthesis of Fluorinated Polyimides
A novel fluorinated aromatic diamine monomer was synthesized and used to produce fluorinated polyimides with outstanding solubility, thermal stability, mechanical properties, and optical transparency (Yin et al., 2005).
Preparation of Dialkyl (2,2,2-Trifluoroethyl)phosphonates
Efficient production of dialkyl (2,2,2-trifluoroethyl)phosphonates from 1,1-dichloro-2,2,2-trifluoroethane with dialkyl phosphonates under mild conditions is achievable, demonstrating the potential for larger scale applications (Luo et al., 2016).
Eigenschaften
IUPAC Name |
1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5O/c4-2(5,3(8,9)10)11-1(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDKNMVRSODJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371656 | |
| Record name | 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
CAS RN |
32778-07-7 | |
| Record name | 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32778-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P75SUV831U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)

![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)

![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)

